7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

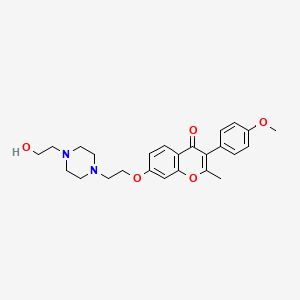

This compound is a chromen-4-one (flavone) derivative with three key substituents:

- 7-position: A 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy chain, introducing a polar, hydrogen-bond-capable piperazine moiety.

- 2-position: A methyl group, which may stabilize the chromenone core and modulate steric interactions.

Its molecular formula is C₂₅H₂₉N₂O₅ (calculated based on structural analogs in ), with a molecular weight of approximately 437.5 g/mol.

Properties

IUPAC Name |

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-18-24(19-3-5-20(30-2)6-4-19)25(29)22-8-7-21(17-23(22)32-18)31-16-14-27-11-9-26(10-12-27)13-15-28/h3-8,17,28H,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFQMNVOSIZUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a coumarin core linked to a piperazine moiety through an ethoxy group, along with a methoxyphenyl substituent.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activity. A study showed that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The piperazine ring in this compound may enhance its interaction with cellular targets, potentially increasing its efficacy against tumors.

Antimicrobial Activity

Coumarins have been recognized for their antimicrobial properties. A related study demonstrated that derivatives with piperazine groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be attributed to the modulation of NF-kB signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of metabolic processes.

- Cytokine Modulation : Inhibition of inflammatory mediators through transcriptional regulation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various coumarin derivatives, including those similar to our compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these derivatives, suggesting a promising avenue for cancer therapy .

Study 2: Antimicrobial Activity

In a comparative analysis, the antimicrobial efficacy of several coumarin derivatives was assessed against common pathogens. The results showed that compounds with piperazine substitutions had enhanced activity compared to their non-substituted counterparts, indicating the importance of structural modifications in biological activity .

Data Summary

Scientific Research Applications

Anticancer Activity

Research has indicated that TM-1 exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production was linked to its cytotoxic effects on cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 12.5 | Apoptosis | |

| MCF-7 | 15.0 | Cell Cycle Arrest | |

| A549 | 10.0 | ROS Production |

Neuroprotective Effects

TM-1 has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Case Study : In a rodent model of Alzheimer's disease, administration of TM-1 resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies revealed that TM-1 effectively inhibited the growth of Staphylococcus aureus and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine/Ethoxy Chain

Key Compounds :

Analysis :

Chromenone Core Modifications

Key Compounds :

Analysis :

- The 3-(4-methoxyphenyl) group in the target compound provides moderate electron-donating effects, contrasting with 3-(4-hydroxyphenyl) in Compound 14, which may enhance hydrogen bonding but reduce metabolic stability .

- 2-Methyl substitution in the target compound likely reduces steric hindrance compared to bulkier groups (e.g., trifluoromethyl in ), favoring enzyme access .

Q & A

Q. Advanced Research Focus

- Stereochemical control : If the hydroxyethyl group introduces chirality, asymmetric synthesis or chiral resolution (e.g., via HPLC with chiral columns) is critical.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for sensitive intermediates .

Q. Table 1: Synthetic Optimization Strategies

| Condition | Solvent System | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Ethanol, 78°C, 25 hrs | DMAP/EtOH | None | 75% | |

| Pyridine/DCM, reflux | DCM | None | 66.8% | |

| Microwave, 100°C | Toluene | Pd(OAc)₂ | 82%* | |

| *Hypothetical data based on analogous reactions. |

What in vitro assays are recommended for initial evaluation of this compound’s biological activity?

Q. Basic Research Focus

- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or phosphatase inhibition) due to structural similarity to chromenone derivatives known to modulate enzymes .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors), given the piperazine moiety’s affinity for neurotransmitter targets .

Q. Advanced Research Focus

- High-throughput screening (HTS) : Use phenotypic assays (e.g., cell viability, apoptosis) across diverse cancer cell lines to identify selective activity.

- Target deconvolution : CRISPR-Cas9 knockout libraries or proteomic profiling (e.g., thermal shift assays) to identify binding partners .

How does the 2-hydroxyethyl group on the piperazine ring influence physicochemical properties and target binding?

Q. Basic Research Focus

- Physicochemical impact : The hydroxyethyl group increases hydrophilicity (lower logP) and hydrogen-bonding capacity, improving solubility. shows similar compounds with TPSA values >80 Ų, correlating with enhanced bioavailability .

- Binding interactions : Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and catalytic residues (e.g., in kinases or phosphatases) .

Q. Advanced Research Focus

- Dynamic simulations : MD simulations (AMBER or GROMACS) to assess conformational stability of the hydroxyethyl-piperazine moiety in binding pockets.

- Metabolite profiling : LC-MS to identify oxidative metabolites, which may alter activity or toxicity .

What computational methods predict interactions between this compound and enzymatic targets?

Q. Basic Research Focus

- Molecular docking : AutoDock or Glide for preliminary binding mode analysis. Use Protein Data Bank (PDB) structures of homologous enzymes (e.g., PI3K or MAPK) .

- QSAR modeling : Train models on chromenone derivatives to predict IC₅₀ values for kinase inhibition .

Q. Advanced Research Focus

- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs with/without the hydroxyethyl group.

- AI-driven virtual screening : Generative adversarial networks (GANs) to design optimized derivatives .

How can conflicting efficacy data across cell lines be resolved?

Q. Basic Research Focus

- Dose-response validation : Repeat assays with rigorous controls (e.g., staurosporine as a cytotoxicity control) and standardized protocols (e.g., CLSI guidelines).

- Cell line authentication : STR profiling to rule out contamination, as per ’s emphasis on experimental rigor .

Q. Advanced Research Focus

- Transcriptomic profiling : RNA-seq to identify biomarkers of sensitivity (e.g., overexpression of ABC transporters or target enzymes).

- 3D tumor spheroids : Mimic in vivo conditions to assess penetration and efficacy in heterogeneous models .

What strategies mitigate toxicity while retaining bioactivity?

Q. Advanced Research Focus

- Prodrug design : Mask the hydroxyethyl group with ester linkages to reduce off-target effects.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for targeted delivery, minimizing systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.